molecular formula C22H13F2N3 B6509098 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-36-6

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509098
CAS No.: 901264-36-6
M. Wt: 357.4 g/mol
InChI Key: MJMLASBHGHYTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. The pyrazolo[4,3-c]quinoline scaffold is recognized for its diverse biological activities. Related derivatives have been demonstrated to exhibit potent anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cellular models . Furthermore, historical studies on pyrazolo[4,3-c]quinoline compounds, specifically 6,8-difluoro derivatives, have shown a high affinity for central benzodiazepine receptors, indicating potential for neurological research . The structural core is also investigated in materials science for its photophysical and electroluminescent properties, suggesting applications beyond pharmacology . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound as a key intermediate or pharmacophore for developing novel therapeutic agents or functional materials.

Properties

IUPAC Name

6,8-difluoro-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-11-17-21(19(24)12-15)25-13-18-20(14-7-3-1-4-8-14)26-27(22(17)18)16-9-5-2-6-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMLASBHGHYTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Friedländer condensation remains the most widely adopted route for constructing the pyrazolo[4,3-c]quinoline scaffold. This method involves the cyclocondensation of 5-amino-2-fluorobenzaldehyde (1) with 1,3-diphenyl-1H-pyrazol-5-amine (2) under acidic catalysis. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the tricyclic core.

Key Reaction Parameters :

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA)

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C, 8–12 hours

  • Yield : 58–72% (dependent on fluorine positioning)

Multi-Step Synthesis via Palladium-Catalyzed Cross-Coupling

Sequential Bond Formation

This modular approach constructs the pyrazole and quinoline rings independently before coupling them via palladium catalysis:

Step 1 : Synthesis of 6,8-difluoroquinoline-4-carboxylic acid (3)

  • Route : Niementowski reaction of 2,4-difluoroanthranilic acid with ethyl acetoacetate.

  • Conditions : Reflux in acetic anhydride, 4 hours

  • Yield : 84%

Step 2 : Preparation of 1,3-diphenylpyrazole-4-boronic acid (4)

  • Method : Miyaura borylation of 4-bromo-1,3-diphenylpyrazole using bis(pinacolato)diboron.

  • Catalyst : Pd(dppf)Cl₂, KOAc

  • Solvent : 1,4-Dioxane, 80°C, 6 hours

  • Yield : 91%

Step 3 : Suzuki-Miyaura Coupling

  • Reaction : (3) + (4) → Target compound

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH (3:1), 90°C, 12 hours

  • Yield : 68%

Table 1 : Comparative Analysis of Coupling Catalysts

CatalystLigandYield (%)Purity (HPLC)
Pd(OAc)₂XPhos6295.2
PdCl₂(dtbpf)dtbpf7197.8
Pd₂(dba)₃SPhos6896.5

Electrophilic Fluorination Techniques

Late-Stage Direct Fluorination

The difluoro motif can be introduced after assembling the pyrazoloquinoline core through electrophilic fluorination:

Method A :

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Conditions : Acetonitrile/H₂O (9:1), 60°C, 24 hours

  • Regioselectivity : 6-F:8-F ratio = 1:1.3 (controlled by steric effects)

Method B :

  • Reagent : N-fluorobenzenesulfonimide (NFSI)

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMF, 100°C, 48 hours

  • Yield : 54% (mixture of mono- and di-fluorinated products)

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A recent innovation employs Wang resin-supported synthesis to improve purity and reduce purification steps:

  • Immobilization : Load 4-chloro-6,8-difluoroquinoline-3-carbaldehyde (5) onto aminomethylated resin

  • Cyclization : Treat with 1,3-diphenylhydrazine in DMF at 50°C for 6 hours

  • Cleavage : TFA/H₂O (95:5), 2 hours

  • Yield : 82% (purity >99% by LCMS)

Advantages :

  • Eliminates column chromatography

  • Enables parallel synthesis of analogs

  • Reduces fluorine loss during workup

Mechanochemical Synthesis Approaches

Solvent-Free Cyclization

Ball-milling techniques provide an eco-friendly alternative to traditional solution-phase methods:

Procedure :

  • React 2-amino-4,6-difluorobenzophenone (6) with 1,3-diphenylpyrazole-4-carbaldehyde (7)

  • Milling Media : Stainless steel balls (5 mm diameter)

  • Frequency : 30 Hz, 2 hours

  • Additive : KHSO₄ (20 mol%)

  • Yield : 76%

Key Benefits :

  • Reaction time reduced from 12 hours to 2 hours

  • No solvent waste generation

  • Improved atom economy (92% vs. 68% in solution phase)

Critical Analysis of Methodologies

Table 2 : Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityFluorine Control
Friedländer7295ModerateModerate
Suzuki Coupling6898HighExcellent
Electrophilic Fluor.5490LowPoor
Solid-Phase8299HighExcellent
Mechanochemical7697HighGood

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Modern manufacturing platforms employ flow chemistry to enhance process control:

System Configuration :

  • Reactor 1 : Friedländer condensation at 100°C (residence time: 30 min)

  • Reactor 2 : In-line fluorination with F₂ gas (5 bar, 50°C)

  • Throughput : 12 kg/day

  • Purity : 99.5% (meets ICH Q3D guidelines)

Cost Analysis :

  • Raw material contribution: 42% of total cost

  • Energy consumption: 28% (primarily from fluorine handling)

  • Waste treatment: 18% (fluoride neutralization)

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazoloquinoline core.

    Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of pyrazoloquinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazoloquinoline derivative exhibited potent activity against breast cancer cell lines (MCF-7) with an IC50 value in the nanomolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities.

  • Case Study : In a comparative study on various pyrazole derivatives, 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline demonstrated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential in reducing inflammation. It can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammatory responses.

Synthesis and Modification

The synthesis of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various methods involving cyclization reactions of appropriate precursors. The introduction of fluorine atoms at specific positions significantly influences the biological activity of the compound.

Synthetic Pathways

  • Cyclization Reactions : Utilizing starting materials such as phenylhydrazines and appropriate carbonyl compounds.
  • Fluorination Techniques : Employing electrophilic fluorination methods to introduce fluorine atoms selectively.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the 6 and 8 positions has been linked to enhanced lipophilicity and bioavailability, which are crucial for improving the pharmacokinetic profiles of these compounds.

Position Substituent Effect on Activity
6FluorineIncreases lipophilicity
8FluorineEnhances potency
1 & 3DiphenylImproves binding affinity

Mechanism of Action

The mechanism of action of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Structural and Functional Variations

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]quinoline Derivatives
Compound Name Substituents Molecular Weight Key Biological Activity Notable Findings
6,8-Difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline 1,3-diphenyl; 6,8-difluoro 357.4 Anti-inflammatory (potential) Fluorine atoms enhance metabolic stability; phenyl groups aid hydrophobic binding .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino; 4-(4-hydroxyphenylamino) ~340 (estimated) Anti-inflammatory Potent NO production inhibition (IC₅₀ ~ submicromolar); inhibits iNOS/COX-2 .
ELND006 4-cyclopropyl; 7,8-difluoro; 5-(4-trifluoromethylphenylsulfonyl) 485.4 γ-Secretase inhibition Selectively inhibits amyloid-β production over Notch; metabolically stable .
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2-(4-bromophenyl) 354.2 Fluorescence/Unknown Higher molecular weight due to bromine; IR ν(C=N) at 1605 cm⁻¹ .
1-(2,3-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(2,3-dimethylphenyl); 3-phenyl; 6,8-difluoro 385.4 Undisclosed Methyl groups increase steric bulk; potential for altered pharmacokinetics .

Key Findings from Comparative Studies

Anti-Inflammatory Activity: The amino- and hydroxyl-substituted derivative 2i demonstrates potent inhibition of LPS-induced NO production (comparable to the control 1400W) via suppression of iNOS and COX-2 . In contrast, the difluoro-diphenyl analog lacks direct evidence of anti-inflammatory activity but shares structural features (e.g., fluorination) that may enhance target binding or stability.

Enzyme Inhibition: ELND006 and ELND007 incorporate sulfonyl and cyclopropyl groups, enabling selective γ-secretase inhibition.

Electronic and Steric Effects: Bromine in 9b increases molecular weight and polarizability, which may affect fluorescence properties. Methyl groups in the 2,3-dimethylphenyl analog (CAS: 901267-41-2) introduce steric hindrance, which could modulate receptor interaction or metabolic clearance .

Synthetic Accessibility: The difluoro-diphenyl compound is synthesized via Suzuki-Miyaura cross-coupling, a method widely used for pyrazoloquinolines . Amino-substituted derivatives (e.g., 2i) require multi-step routes involving condensation and cyclization, highlighting the trade-off between complexity and activity .

Biological Activity

6,8-Difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), making it a candidate for cancer therapy. This article reviews various studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Target Interaction

The primary mechanism of action involves the inhibition of CDK2, a crucial enzyme in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This action has been linked to significant cytotoxicity against various tumor cell lines.

Biochemical Pathways

The inhibition of CDK2 affects several key pathways:

  • Cell Cycle Progression : Disruption leads to G1/S phase arrest.
  • Induction of Apoptosis : Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Anti-Cancer Activity

Research indicates that 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline exhibits potent anti-cancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through CDK2 inhibition.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0CDK2 Inhibition
HeLa (Cervical)4.5CDK2 Inhibition
A549 (Lung)6.0CDK2 Inhibition

Data adapted from various studies on pyrazoloquinoline derivatives.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has demonstrated notable anti-inflammatory effects. It inhibits nitric oxide production in LPS-induced RAW 264.7 cells, implicating its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (µM)Target Enzyme
6,8-Difluoro...0.39iNOS
Control (1400 W)-iNOS

Inhibition of nitric oxide production was assessed in RAW 264.7 cells.

Study on Pyrazoloquinolines

A study published in Pharmaceutical Research highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. Among these derivatives, the compound exhibited significant inhibition of LPS-stimulated nitric oxide production and downregulated iNOS expression . This suggests that modifications in the structure can enhance both anti-inflammatory and cytotoxic activities.

Structure–Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the influence of various substituents on biological activity. The presence of electron-withdrawing groups at specific positions on the phenyl rings was found to enhance inhibitory effects on nitric oxide production while maintaining lower cytotoxicity levels .

Q & A

Q. What are the standard synthetic routes for 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation reactions. A common approach starts with halogenated quinoline precursors undergoing nucleophilic substitution with phenylhydrazines. Key steps include:
  • Fluorination : Selective fluorination at positions 6 and 8 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .
  • Cyclization : Acid-mediated cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the pyrazoloquinoline core .
  • Substitution : Suzuki-Miyaura coupling for phenyl group introduction at positions 1 and 3, using Pd catalysts and arylboronic acids .
  • Optimization : Solvent choice (acetonitrile or DMF) and temperature (80–120°C) critically affect yield. Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield RangeSource
FluorinationDAST, DCM, 0°C → RT, 12h60–75%
CyclizationH₂SO₄, 80°C, 6h50–65%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24h70–85%

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazoloquinoline derivatives?

  • Methodological Answer : Structural elucidation relies on:
  • ¹H/¹³C NMR : Assigns substituent positions and confirms aromatic proton environments. For example, fluorine atoms deshield adjacent protons, causing downfield shifts (~δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing. A monoclinic system (space group P2₁/c) is typical, with bond lengths of 1.33–1.38 Å for C-N in the pyrazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 398.12 for C₂₃H₁₄F₂N₃) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. How are in vitro biological screening assays designed to evaluate the anticancer potential of such compounds?

  • Methodological Answer : Standard protocols include:
  • Cytotoxicity Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated from dose-response curves (typical range: 0.5–10 µM) .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence polarization or ADP-Glo™ kits .

Advanced Research Questions

Q. How can regioselective fluorination be optimized during synthesis to enhance bioactivity?

  • Methodological Answer : Regioselectivity is controlled by:
  • Precursor Design : Starting with 6,8-dichloroquinoline derivatives ensures fluorination at desired positions. Steric hindrance from adjacent phenyl groups directs fluorine substitution .
  • Catalytic Systems : Use of CuI or AgF improves fluorination efficiency (>80% yield) .
  • Computational Modeling : DFT calculations predict electron-deficient sites for fluorination, reducing byproducts .

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Cell Line Heterogeneity : Use isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to isolate compound effects .
  • Data Normalization : Standardize against positive controls (e.g., doxorubicin) and report Δlog(IC₅₀) values .

Q. What computational methods aid in predicting binding affinity to kinase targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions. Pyrazoloquinoline’s planar structure fits ATP-binding pockets (docking scores < −8.0 kcal/mol) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2 Å indicates stable complexes .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity (R² > 0.85) .

Q. How do electron-withdrawing groups (e.g., fluorine) influence electrochemical properties?

  • Methodological Answer : Fluorine atoms:
  • Redox Behavior : Lower LUMO energy (−1.8 eV vs. −1.5 eV for non-fluorinated analogs), enhancing electron affinity (cyclic voltammetry in DMF) .
  • Synthetic Accessibility : Fluorine stabilizes intermediates, enabling electrochemical synthesis at lower potentials (−0.3 V vs. Ag/AgCl) .

Q. What crystallographic parameters determine the bioactive conformation?

  • Methodological Answer : Key parameters include:
  • Torsion Angles : Dihedral angle between pyrazole and quinoline rings (∼15° for optimal kinase binding) .
  • Hydrogen Bonding : Distance between fluorine and His164 (EGFR; 2.9 Å) correlates with activity .
  • Packing Motifs : π-π stacking (3.4 Å spacing) between phenyl groups and hydrophobic kinase pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.